molecular formula C13H14N6O4 B3822869 (4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 329922-47-6

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3822869
CAS No.: 329922-47-6
M. Wt: 318.29 g/mol
InChI Key: OXYNDQGVKMEFCD-UHFFFAOYSA-N
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Description

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, while the piperazine moiety is incorporated through nucleophilic substitution reactions. The final step involves coupling these intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrophenyl group can produce aniline derivatives.

Scientific Research Applications

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can enhance the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c14-12-11(15-23-16-12)13(20)18-7-5-17(6-8-18)9-1-3-10(4-2-9)19(21)22/h1-4H,5-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNDQGVKMEFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150560
Record name (4-Amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329922-47-6
Record name (4-Amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329922-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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